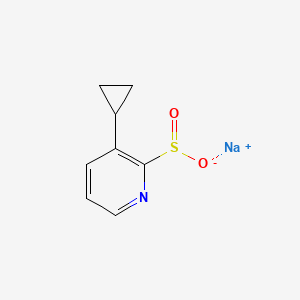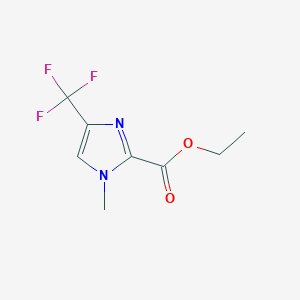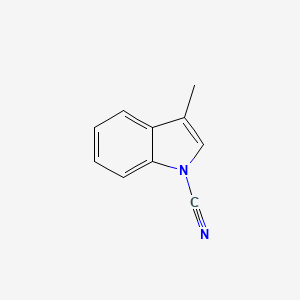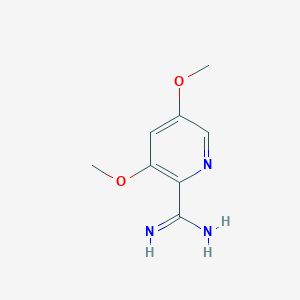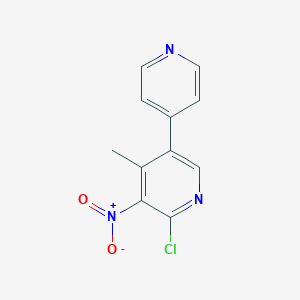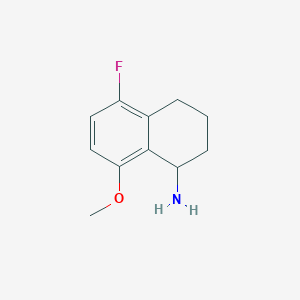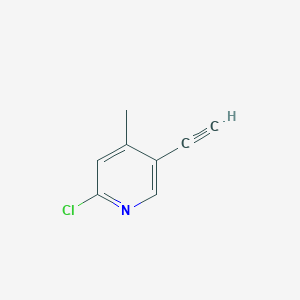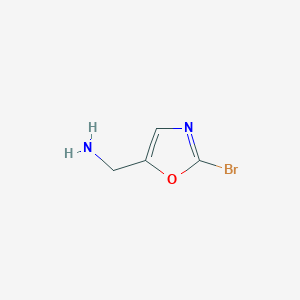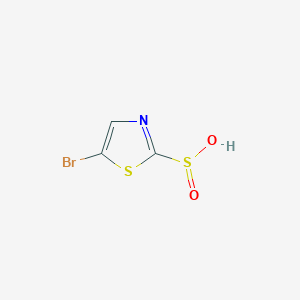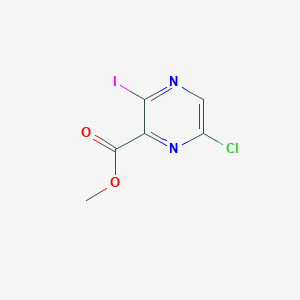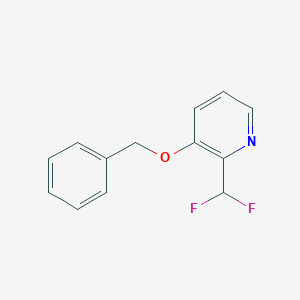
N-(Pyrimidin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyrimidin-4-yl)benzenesulfonamide is a compound that features a pyrimidine ring attached to a benzenesulfonamide group. Pyrimidines are important electron-rich aromatic heterocycles that serve as building blocks of DNA and RNA, making them critical endogenous components of the human body . The benzenesulfonamide group is known for its presence in various pharmaceutical agents, contributing to the compound’s potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrimidin-4-yl)benzenesulfonamide typically involves the sulfonation of aryl or heteroarylamines. One common method includes the reaction of pyrimidine-4-amine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(Pyrimidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Bases: Pyridine, triethylamine, or sodium hydroxide are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrimidine ring may yield pyrimidine N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(Pyrimidin-4-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of N-(Pyrimidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfadiazine: A sulfonamide antibiotic with a similar structure but different therapeutic applications.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim for treating bacterial infections.
N-(Pyrimidin-2-yl)benzenesulfonamide: A closely related compound with the pyrimidine ring attached at a different position.
Uniqueness
N-(Pyrimidin-4-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. This uniqueness allows it to serve as a versatile scaffold for the development of new therapeutic agents and research tools .
Propiedades
Número CAS |
82205-97-8 |
|---|---|
Fórmula molecular |
C10H9N3O2S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
N-pyrimidin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9N3O2S/c14-16(15,9-4-2-1-3-5-9)13-10-6-7-11-8-12-10/h1-8H,(H,11,12,13) |
Clave InChI |
KPWVGGNPTKQPST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


